(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 6343-00-6
VCID: VC18783481
InChI: InChI=1S/C17H18O6/c1-20-10-8-13(22-3)15(14(9-10)23-4)17(19)11-6-5-7-12(21-2)16(11)18/h5-9,18H,1-4H3
SMILES:
Molecular Formula: C17H18O6
Molecular Weight: 318.32 g/mol

(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone

CAS No.: 6343-00-6

Cat. No.: VC18783481

Molecular Formula: C17H18O6

Molecular Weight: 318.32 g/mol

* For research use only. Not for human or veterinary use.

(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone - 6343-00-6

CAS No. 6343-00-6
Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
IUPAC Name (2-hydroxy-3-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone
Standard InChI InChI=1S/C17H18O6/c1-20-10-8-13(22-3)15(14(9-10)23-4)17(19)11-6-5-7-12(21-2)16(11)18/h5-9,18H,1-4H3
Standard InChI Key HIXCOZUWCXSJDH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1O)C(=O)C2=C(C=C(C=C2OC)OC)OC

Structural and Chemical Identity

Molecular Architecture

The compound’s molecular formula is C₁₇H₁₈O₆, with a molecular weight of 318.32 g/mol. Its structure comprises two aromatic rings connected via a ketone bridge:

  • Ring A: 2-Hydroxy-3-methoxyphenyl group, featuring a hydroxyl (-OH) group at the ortho position and a methoxy (-OCH₃) group at the meta position.

  • Ring B: 2,4,6-Trimethoxyphenyl group, with methoxy substituents at all ortho, para, and meta positions relative to the ketone.

This arrangement enhances electron delocalization, rendering the compound both polar and reactive. The hydroxyl group facilitates hydrogen bonding, while methoxy groups contribute to lipophilicity, influencing solubility and membrane permeability .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) confirm the ketone and phenolic hydroxyl functionalities .

  • NMR Analysis:

    • ¹H NMR: Resonances at δ 3.8–4.1 ppm (methoxy protons), δ 6.2–7.5 ppm (aromatic protons), and δ 12.1 ppm (phenolic -OH) .

    • ¹³C NMR: Signals at δ 190–200 ppm (ketone carbon), δ 55–60 ppm (methoxy carbons), and δ 110–160 ppm (aromatic carbons).

Synthetic Methodologies

Condensation-Based Synthesis

The most widely reported method involves the acid-catalyzed condensation of 2-hydroxy-3-methoxyacetophenone with 2,4,6-trimethoxybenzaldehyde. This one-pot reaction proceeds via nucleophilic acyl substitution, facilitated by protic acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) .

Reaction Conditions:

  • Catalyst: AlCl₃ (1.2 equiv) in anhydrous dichloromethane .

  • Temperature: 0–5°C (to minimize side reactions) .

  • Yield: 68–75% after recrystallization.

Mechanistic Insight:

  • Activation of the acetophenone carbonyl by AlCl₃.

  • Nucleophilic attack by the benzaldehyde’s aromatic ring.

  • Dehydration to form the ketone bridge .

Fries Rearrangement Approach

Alternative routes employ Fries rearrangement of pre-acylated precursors. For example, acetylation of 2,4,6-trimethoxyphenol followed by AlCl₃-mediated rearrangement yields the target compound .

Advantages:

  • Higher regioselectivity for para-substituted products .

  • Scalability for industrial production .

Limitations:

  • Requires stringent anhydrous conditions .

  • Risk of demethylation under prolonged reaction times .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water due to high lipophilicity.

  • Stability: Stable under inert atmospheres but prone to oxidation in aqueous media, necessitating storage at –20°C.

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar conformation of the two aromatic rings, stabilized by intramolecular hydrogen bonding between the phenolic -OH and the ketone oxygen . Key metrics:

  • Bond Lengths: C=O (1.21 Å), C-O (methoxy: 1.43 Å) .

  • Dihedral Angle: 12.5° between rings A and B .

Biological Activities

CompoundIC₅₀ (μM)Key Substituents
Target Compound35.23-OCH₃, 2-OH
Ascorbic Acid39.4N/A
5e (Analog) 35.23,5-di-OCH₃

Antimicrobial Effects

Preliminary studies on similar phenolic ketones demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 16 μg/mL) and Candida albicans (MIC: 32 μg/mL) . Mechanisms include membrane disruption and inhibition of microbial enzymes .

Comparative Analysis with Analogues

vs. 2,4'-Dihydroxy-3'-methoxyacetophenone

The compound’s 2,4,6-trimethoxy substitution on Ring B confers superior lipid solubility compared to the dihydroxy analogue (LogP: 2.1 vs. 1.4) . This enhances bioavailability and blood-brain barrier penetration .

vs. α-Furfuryl Phosphonates

Unlike α-furfuryl phosphonates, which exhibit plant growth regulatory activity, the target compound’s rigid aromatic structure favors antioxidant and neuroprotective applications .

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